molecular formula C7H8ClF3N2O B2974184 [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol CAS No. 1935901-22-6

[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol

Cat. No.: B2974184
CAS No.: 1935901-22-6
M. Wt: 228.6
InChI Key: PWLHLMDEYFZYMV-UHFFFAOYSA-N
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Description

[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol is a sophisticated pyrazole-based chemical intermediate of significant interest in medicinal chemistry and pesticide development. Its primary research value lies in its role as a key precursor in the synthesis of potent, non-steroidal Mifepristone (RU-486) antagonists , which are crucial for investigating glucocorticoid and progesterone receptor modulation. The structural motif of this compound, featuring the 2,2,2-trifluoroethyl group, is known to enhance metabolic stability and influence the binding affinity of the final molecules. This makes it a valuable scaffold for designing novel bioactive pyrazole analogs targeting various disease pathways. Current research applications focus on its utilization in constructing lead compounds for the treatment of hormone-dependent cancers and Cushing's syndrome. Furthermore, the chloro and trifluoroethyl substituents make this intermediate a candidate for the development of next-generation insecticides and acaricides , leveraging its potential to interact with insect GABA receptors. Researchers utilize this compound to explore structure-activity relationships (SAR) and to generate chemical libraries for high-throughput screening against a range of biological targets.

Properties

IUPAC Name

[5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3N2O/c1-4-5(2-14)6(8)13(12-4)3-7(9,10)11/h14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHLMDEYFZYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935901-22-6
Record name [5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol
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Biological Activity

[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article aims to provide an overview of its biological activity, including its mechanisms of action, potential applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrazole ring with several substituents that contribute to its biological activity. The molecular formula is C8H7ClF3N3OC_8H_7ClF_3N_3O, and it has a molar mass of approximately 239.61 g/mol. The presence of the trifluoroethyl group enhances its solubility and bioavailability, which are critical factors for its efficacy in biological systems.

Research indicates that compounds containing pyrazole rings often exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, which can inhibit their activity. This is crucial for its herbicidal and antifungal properties.
  • Receptor Binding : It has shown affinity for certain receptors that mediate biological responses, influencing processes such as cell signaling and growth regulation .

Herbicidal Activity

The compound has demonstrated potential as an herbicide. Its structural features allow it to disrupt the growth of various plant species by inhibiting key metabolic pathways. In vitro assays have shown effective inhibition of weed growth at low concentrations.

Antifungal Activity

In addition to herbicidal properties, this compound exhibits antifungal activity against several phytopathogenic fungi. Studies have reported moderate to excellent inhibition of mycelial growth in various fungal strains .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. Below is a table summarizing the structural similarities and unique features:

Compound NameStructureUnique Features
3-Methyl-1-(trifluoromethyl)-pyrazoleStructureOften used in pharmaceuticals due to bioactivity
4-Chloro-3-methylpyrazoleStructureCommonly utilized in herbicides but less versatile
5-Fluoro-3-methylpyrazoleStructureExhibits different biological properties compared to chlorinated analogs

The unique combination of halogenated groups and an aldehyde functionality in this compound enhances its reactivity and biological efficacy compared to these analogs .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Herbicidal Efficacy : A field trial demonstrated that this compound effectively reduced weed biomass by over 70% compared to untreated controls.
  • Antifungal Testing : Laboratory tests showed that the compound inhibited the growth of Fusarium species at concentrations as low as 50 µg/mL, indicating strong antifungal potential.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name Pyrazole Substituents Key Functional Groups Notable Properties Reference
Target Compound 5-Cl, 3-Me, 1-CF3CH2, 4-CH2OH Trifluoroethyl, hydroxymethyl High purity, API intermediate
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...thiazole (4) Chlorophenyl, thiazole, fluorophenyl Thiazole, Cl, F Isostructural, triclinic P̄1 symmetry
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)...carboxylate Chlorophenyl, fluorophenyl, thiazole-ester Ester, thiazole Crystallized with planar conformation
5-Amino-1-(2-bromopropanoyl)-3-methyl...carbonitrile Bromopropanoyl, methyl, cyano Bromoacyl, cyano Intermediate for antimicrobial agents
4-[(5-Chloro-3-methyl-1-phenyl...carboxylic acid Phenyl, formacyl, antipyrine Formacyl, carboxylic acid Pale-yellow crystalline blocks

Key Observations :

  • The trifluoroethyl group in the target compound distinguishes it from phenyl or non-fluorinated alkyl analogs, enhancing lipophilicity and resistance to oxidative metabolism .
  • The hydroxymethyl group at position 4 contrasts with esters (e.g., ) or cyano groups (e.g., ), offering improved solubility for pharmacokinetic optimization.

Physicochemical Properties

The substituent effects on properties are inferred from analogous compounds:

  • Lipophilicity : The trifluoroethyl group increases logP compared to ethyl or methyl analogs, as seen in fluorine-containing pharmaceuticals .
  • Solubility: Hydroxymethyl (target) vs. ester () or cyano () groups: The polar hydroxymethyl enhances aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Trifluoroethyl reduces cytochrome P450-mediated metabolism, a trend observed in fluorinated drugs .

Crystallographic and Conformational Insights

  • Isostructurality: Compounds 4 and 5 () exhibit similar triclinic packing despite halogen (Cl vs. F) differences, suggesting minor packing adjustments for the target’s bulkier trifluoroethyl group.
  • Planarity : Analogs like show planar conformations, while the target’s hydroxymethyl may introduce slight torsional strain.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol, and how are key intermediates purified?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination using thionyl chloride (SOCl₂) in acetic acid under reflux . Purification often employs recrystallization from ethanol/chloroform mixtures (2:1 v/v) or column chromatography with silica gel and ethyl acetate/hexane gradients. Intermediate characterization relies on 1H^1H-NMR (δ 2.35 ppm for methyl groups) and LC-MS (e.g., [M+H]⁺ at m/z 283.3) .

Q. How is the compound’s structure validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL-97) is the gold standard. Key parameters include C–Cl bond lengths (1.73–1.76 Å) and dihedral angles between pyrazole and trifluoroethyl groups (e.g., 85.2°). Hydrogen-bonding networks (O–H···N, ~2.8 Å) are critical for stabilizing the crystal lattice .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min .
  • TGA/DSC : Decomposition onset at 215°C, melting point 120–122°C .
  • Stability : Store under nitrogen at −20°C; degradation products monitored via 19F^{19}F-NMR (trifluoroethyl signal at δ −70 ppm) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence regioselectivity during functionalization?

  • Methodological Answer : The electron-withdrawing CF₃ group directs electrophilic substitution to the 4-position of the pyrazole ring. Computational modeling (DFT, B3LYP/6-31G*) shows a 12.3 kcal/mol energy barrier for 5-chloro substitution vs. 18.7 kcal/mol for 3-methyl. Experimental validation uses 13C^{13}C-NMR (C-4 carbon at δ 145 ppm) and X-ray charge-density maps .

Q. What strategies mitigate low aqueous solubility in biological assays?

  • Methodological Answer :

  • Co-solvents : Use 10% DMSO/PBS (v/v) with sonication (30 min at 40°C).
  • Prodrug design : Synthesize phosphate esters (e.g., methanol → phosphate at C-4), increasing solubility 5-fold (from 0.2 mg/mL to 1.1 mg/mL) .

Q. How are data contradictions resolved between crystallographic and spectroscopic data?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C–Cl: 1.73 Å XRD vs. 1.68 Å DFT) arise from crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Validate with solid-state 35Cl^{35}Cl-NMR (quadrupolar coupling constant ~3.2 MHz) .

Q. What in vitro models are suitable for evaluating Jak/Stat pathway inhibition?

  • Methodological Answer : Use Ba/F3 cells expressing Jak2 V617F mutants. Dose-response curves (0.1–10 μM) with IC₅₀ determination via MTT assay. Confirm target engagement with Western blot (p-Stat3 Tyr705 suppression ≥80% at 5 μM) .

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